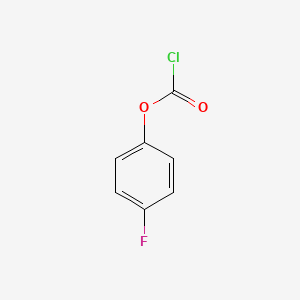

4-Fluorophenyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBGPEACXKBQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369811 | |

| Record name | 4-Fluorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38377-38-7 | |

| Record name | 4-Fluorophenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38377-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Fluorophenyl chloroformate CAS number

An In-Depth Technical Guide to 4-Fluorophenyl Chloroformate (CAS No: 38377-38-7) for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, identified by CAS number 38377-38-7.[1][2][3][4] Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's critical physicochemical properties, spectroscopic profile, and core reactivity. We explore its mechanistic pathways and highlight its strategic applications as a versatile building block in pharmaceutical research and fine chemical synthesis.[5][6] Furthermore, this guide offers detailed, field-proven experimental protocols for its use and outlines rigorous safety, handling, and storage procedures to ensure operational excellence and laboratory safety.

Physicochemical and Spectroscopic Profile

This compound is a clear, slightly yellow liquid whose utility in organic synthesis is underpinned by its distinct physical and chemical properties.[4] The presence of the highly reactive chloroformate group and the strategically important 4-fluorophenyl moiety makes it a valuable reagent.[5]

Key Properties

A summary of the essential quantitative data for this compound is presented below. These parameters are critical for experimental design, including reaction stoichiometry, solvent selection, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 38377-38-7 | [1][3] |

| Molecular Formula | C₇H₄ClFO₂ | [1][3] |

| Molecular Weight | 174.56 g/mol | [1][3] |

| Appearance | Clear slightly yellow liquid | [4] |

| Density | 1.329 g/mL at 25 °C | [6] |

| Boiling Point | 190 °C | [1] |

| Refractive Index (n20/D) | 1.4933 | [6] |

| Flash Point | 76 °C (168.8 °F) - closed cup | |

| SMILES | Fc1ccc(OC(Cl)=O)cc1 | [3] |

| InChI Key | MSBGPEACXKBQSX-UHFFFAOYSA-N | [3] |

Spectroscopic Signatures

While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key spectroscopic features essential for reaction monitoring and quality control:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the region of 1770-1800 cm⁻¹, corresponding to the C=O stretching vibration of the acid chloride (chloroformate) group. Additional peaks will be present corresponding to C-F and C-O stretching, as well as aromatic C=C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the fluorophenyl ring will appear as complex multiplets in the aromatic region (~7.0-7.5 ppm), showing coupling to each other and to the fluorine atom.

-

¹³C NMR: The carbonyl carbon of the chloroformate will be highly deshielded, appearing downfield (~150-160 ppm). Aromatic carbons will be visible, with their chemical shifts influenced by the fluorine and oxygen substituents, exhibiting characteristic C-F coupling constants.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of an aromatic C-F bond.

-

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound stems from the high reactivity of the chloroformate functional group.[7] This group acts as an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity allows for the efficient introduction of the 4-fluorophenoxycarbonyl moiety, which can serve as a protecting group or as a stable carbamate or carbonate linkage within a target molecule.

The reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the highly stable chloride ion as a leaving group drives the reaction to completion.

Caption: Workflow for incorporating 4-FPC in lead optimization.

Experimental Protocols

The following protocols are designed as self-validating systems, with built-in checks and explanations for key steps. They should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Protocol: General Procedure for Carbamate Synthesis

Objective: To synthesize a 4-fluorophenyl carbamate from a primary or secondary amine.

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon supply

Methodology:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel. The causality for this step is to prevent the moisture-sensitive chloroformate from hydrolyzing, which would reduce yield and form corrosive HCl.

-

Reagent Dissolution: Dissolve the amine (1.0 eq) and the non-nucleophilic base (e.g., TEA, 1.5 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C using an ice-water bath. Cooling is critical to control the exothermic reaction and prevent potential side reactions.

-

Controlled Addition: Dissolve this compound (1.1 eq) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C. A slight excess of the chloroformate ensures complete consumption of the valuable amine substrate.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. This is a self-validating check to confirm reaction completion.

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess HCl and unreacted chloroformate), water, and finally brine. The brine wash aids in breaking emulsions and removing residual water from the organic phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel or recrystallization to obtain the pure carbamate.

Safety, Handling, and Storage

This compound is a hazardous material and must be handled with extreme care. Its reactivity makes it corrosive and toxic. [8]

Hazard Identification

The compound is classified with multiple hazards, requiring stringent safety protocols.

| Hazard Class | GHS Code(s) | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity | H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [8] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | [8][9] |

| Eye Damage | H314 | Causes severe skin burns and eye damage. | [8][9] |

| Other Hazards | Lachrymator | Substance which increases the flow of tears. | [9]|

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations must be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors. [8][9]* Personal Protective Equipment:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. [8] * Eye Protection: Use chemical safety goggles and a full-face shield. [8] * Lab Coat: A flame-retardant lab coat is mandatory.

-

Respirator: For spill cleanup or in case of ventilation failure, use a full-face respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK EN14387). * Emergency Equipment: An eyewash station and safety shower must be immediately accessible. [8]

-

Storage and Stability

Proper storage is crucial to maintain the reagent's integrity and ensure safety.

-

Temperature: Store in a refrigerator at 2-8°C. [1]* Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture. [8][9]* Container: Keep the container tightly sealed in a dry, well-ventilated, and designated corrosives area. [8][9]* Incompatibilities: Keep away from strong oxidizing agents, strong bases, water, and sources of ignition. [8][9]

Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area. Wear full PPE, including a respirator. Absorb the spill with an inert, non-combustible material like sand or vermiculite. [9]Collect the material in a sealed container for hazardous waste disposal. Do not use combustible materials like sawdust. [9]* First Aid:

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [8][9]Remove contaminated clothing. [9] * Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8][9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8][9]

-

Conclusion

This compound is a high-utility, albeit hazardous, reagent that serves as a critical tool for the modern medicinal and synthetic chemist. Its ability to efficiently introduce the 4-fluorophenyl moiety or form stable carbamate and carbonate linkages makes it indispensable in drug discovery and the synthesis of complex organic molecules. [5]A thorough understanding of its reactivity, coupled with strict adherence to safety and handling protocols, enables researchers to leverage its full synthetic potential while maintaining a safe laboratory environment.

References

-

This compound - Stenutz. (URL: [Link])

-

This compound CAS#: 38377-38-7; ChemWhat Code: 57517. (URL: [Link])

-

Applications of this compound in Pharmaceutical R&D. (URL: [Link])

-

This compound One Chongqing Chemdad Co. (URL: [Link])

-

Chloroformate - Wikipedia. (URL: [Link])

-

This compound | CAS#:38377-38-7 | Chemsrc. (URL: [Link])

-

4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent - ResearchGate. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

-

Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])

-

4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent - R Discovery - Researcher.Life. (URL: [Link])

Sources

- 1. This compound | 38377-38-7 | FF78852 [biosynth.com]

- 2. Buy Online CAS Number 38377-38-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. This compound [stenutz.eu]

- 4. chemwhat.com [chemwhat.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 38377-38-7 [chemicalbook.com]

- 7. Chloroformate - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.dk [fishersci.dk]

4-Fluorophenyl chloroformate chemical structure

An In-Depth Technical Guide to 4-Fluorophenyl Chloroformate: Structure, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (4-FPC), a pivotal reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of 4-FPC's chemical nature, reactivity, and its strategic application in the synthesis of complex molecules. We will delve into the causality behind its reactivity, provide field-proven protocols, and ground all claims in authoritative references.

Introduction: The Strategic Importance of this compound

This compound, identified by CAS number 38377-38-7, is a highly reactive chemical intermediate essential for introducing the 4-fluorophenoxycarbonyl group into a variety of substrates.[1] Its utility stems from the unique combination of a reactive chloroformate moiety and a fluorine-substituted phenyl ring. This structure makes it a valuable tool in pharmaceutical research and development for synthesizing advanced intermediates and Active Pharmaceutical Ingredients (APIs).[1]

The strategic incorporation of fluorine is a well-established principle in medicinal chemistry, often employed to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 4-FPC serves as a direct and efficient vehicle for installing the fluorophenyl group, which can lead to improved therapeutic outcomes.[1] Furthermore, its role extends to the formation of carbamates and carbonates, which are critical functional groups in protecting group chemistry, prodrug design, and as structural components of biologically active molecules.[4][5][6]

Molecular Architecture and Physicochemical Profile

The reactivity and utility of 4-FPC are direct consequences of its molecular structure. Understanding this architecture is key to predicting its behavior in chemical reactions.

Core Chemical Structure

The molecule consists of a central carbonyl group bonded to a chlorine atom (the "chloroformate" part) and a 4-fluorophenoxy group.

Caption: Chemical structure of this compound.

The key features influencing its reactivity are:

-

The Chloroformate Group (-OCOCl): This is an excellent acylating agent. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of the adjacent oxygen and chlorine atoms. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution.

-

The Fluorine Atom: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect is transmitted through the phenyl ring to the ester oxygen, further increasing the partial positive charge on the carbonyl carbon. This makes 4-FPC even more susceptible to nucleophilic attack compared to its non-fluorinated analog, phenyl chloroformate.[7]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 38377-38-7 | [8][9] |

| Molecular Formula | C₇H₄ClFO₂ | [8][10] |

| Molecular Weight | 174.56 g/mol | [9][10] |

| Appearance | Clear, slightly yellow liquid | [11] |

| Density | 1.329 g/mL at 25 °C | [9] |

| Boiling Point | 190 °C | [10] |

| Refractive Index (n20/D) | 1.4933 | [9] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [9] |

| SMILES String | Fc1ccc(OC(Cl)=O)cc1 | [8][9] |

| InChI Key | MSBGPEACXKBQSX-UHFFFAOYSA-N | [8][9] |

Reactivity and Mechanistic Pathways

The primary utility of 4-FPC lies in its predictable and efficient reactivity with a wide range of nucleophiles. The dominant mechanism is a nucleophilic acyl substitution, which proceeds via a two-step addition-elimination pathway.[7]

Causality of the Mechanism: The reaction is initiated by the attack of a nucleophile (e.g., an amine or alcohol) on the highly electrophilic carbonyl carbon. This is the rate-determining step.[7] This attack forms a transient, unstable tetrahedral intermediate. The intermediate then collapses, expelling the most stable leaving group—the chloride ion—to yield the final substituted product and hydrochloric acid.

Caption: General addition-elimination mechanism for 4-FPC reactions.

This reactivity profile makes 4-FPC exceptionally useful for:

-

Reaction with Amines: Forms stable carbamates.[12]

-

Reaction with Alcohols: Forms carbonate esters.[12]

-

Reaction with Carboxylic Acids: Forms mixed anhydrides.[12]

These reactions are typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, driving the reaction to completion.

Core Applications in Research and Drug Development

Synthesis of Carbamates and Carbonates

Carbamates are ubiquitous in pharmaceuticals, serving as prodrugs, bioisosteres for amides, and key structural motifs.[4][5] 4-FPC provides a reliable method for their synthesis.

Field-Proven Insight: The choice of solvent and base is critical for optimizing yield and purity. Aprotic solvents like acetonitrile (CH₃CN), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred to avoid competitive solvolysis of the chloroformate. Potassium carbonate (K₂CO₃) or triethylamine (TEA) are effective bases.[4][5]

This protocol outlines a self-validating system for synthesizing a carbamate from a primary or secondary amine.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the amine substrate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side-product formation.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Self-Validation: These washing steps systematically remove the base, unreacted starting material, and salts, ensuring the purity of the crude product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure carbamate.

Caption: Workflow for the synthesis of carbamates using 4-FPC.

Derivatization for Chromatographic Analysis

In analytical chemistry, polar compounds containing -NH or -OH groups often exhibit poor chromatographic performance. Derivatization converts these polar compounds into less polar, more volatile derivatives suitable for analysis by Gas Chromatography/Mass Spectrometry (GC/MS).[12][13] 4-FPC is an effective derivatizing agent for this purpose, reacting with amines, phenols, and alcohols to produce their corresponding 4-fluorophenoxycarbonyl derivatives.[12]

Safety, Handling, and Storage

The high reactivity of 4-FPC necessitates strict adherence to safety protocols. It is classified as toxic, corrosive, and moisture-sensitive.[9][14][15]

Hazard Profile

| Hazard Class | H-Statement(s) | P-Statement(s) (selected) | Reference(s) |

| Acute Toxicity | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | P261, P280, P301+P310 | [9][15] |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. | P280, P303+P361+P353, P305+P351+P338 | [9][15] |

| Combustibility | Combustible liquid. | P210: Keep away from heat/sparks/open flames. | [14][16] |

Handling and Storage Protocols

-

Handling: Always handle this compound inside a certified chemical fume hood.[15][16] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9][15] Ensure eyewash stations and safety showers are immediately accessible.[14][16] Avoid contact with water, strong bases, amines, and strong oxidizing agents.[14][16]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[15][17] Keep refrigerated at 2-8°C.[9][15] The storage area should be dry, well-ventilated, and designated for corrosive materials.[14][16]

Conclusion

This compound is more than a mere reagent; it is a strategic tool for molecular design. Its predictable reactivity, governed by the principles of nucleophilic acyl substitution and enhanced by its fluorine substituent, makes it indispensable for the synthesis of carbamates and carbonates. For drug development professionals, it provides a reliable method for introducing the 4-fluorophenyl group, a modification known to impart favorable pharmacokinetic and pharmacodynamic properties. Proper understanding of its handling requirements is paramount to harnessing its synthetic power safely and effectively.

References

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(6), 3829–3839. Retrieved from [Link]

-

Choudhary, M., et al. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry - Section B, 57B, 1114-1122. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

Trivedi, M., et al. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. ResearchGate. Retrieved from [Link]

-

University of South Florida. (n.d.). Synthesis of Alkyl Carbamates. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 38377-38-7. Retrieved from [Link]

-

Lazaro, C. A., & Conte-Junior, C. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Retrieved from [Link]

- Google Patents. (n.d.). US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. research.usf.edu [research.usf.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound [stenutz.eu]

- 9. 氯甲酸-4-氟苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 38377-38-7 | FF78852 [biosynth.com]

- 11. chemwhat.com [chemwhat.com]

- 12. Chloroformate - Wikipedia [en.wikipedia.org]

- 13. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

4-Fluorophenyl Chloroformate: A Comprehensive Technical Guide to Safe Handling and Application

For researchers, scientists, and drug development professionals, the precise and safe handling of reactive chemical intermediates is paramount. 4-Fluorophenyl chloroformate, a key building block in organic synthesis, demands a thorough understanding of its properties and associated hazards to ensure both experimental success and personal safety.[1][2] This guide provides an in-depth, experience-driven perspective on the safe and effective use of this compound, moving beyond a simple recitation of safety data sheet (SDS) information to offer practical insights grounded in laboratory application.

Compound Profile and Hazard Identification

This compound (CAS No. 38377-38-7) is a combustible liquid with a molecular weight of 174.56 g/mol .[1][3] It is characterized by the chemical formula C₇H₄ClFO₂.[1] This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] Furthermore, it is corrosive and causes severe skin burns and eye damage.[4][5][6][7]

Key Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear, slightly yellow liquid | [8] |

| Density | 1.329 g/mL at 25 °C | [2][3][8] |

| Boiling Point | 188 - 190.2 °C at 760 mmHg | [1][8][9] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.4933 | [2][3][8] |

The primary hazard of this compound lies in its reactivity, particularly with water and moisture, which leads to decomposition and the release of toxic gases.[6] It is also incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

GHS Hazard Classification and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Signal Word: Danger [3][4][6][8][9]

Hazard Pictograms:

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[3][8]

-

May cause respiratory irritation.[4]

Precautionary Statements (selected):

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6][7]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[5][10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][7][10]

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is critical to mitigate the risks associated with this compound.

Engineering Controls

All manipulations of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][9] An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[4][9]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound. The following diagram illustrates the recommended levels of protection.

Caption: Recommended Personal Protective Equipment for handling this compound.

Storage

Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] The recommended storage temperature is between 2-8°C.[3] It is crucial to keep the container tightly closed and protected from moisture.[4][10] Storage under an inert gas, such as nitrogen, is also advised to prevent degradation.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

First-Aid Measures

The following flowchart outlines the initial steps to be taken in case of accidental exposure.

Caption: First-aid workflow for exposure to this compound.

Spill and Leak Procedures

In the case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4] Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable, closed container for disposal. Do not allow the chemical to enter drains.[10]

Toxicological Information and Routes of Exposure

This compound is toxic through oral, dermal, and inhalation routes of exposure.[4][5] It is corrosive and can cause severe burns to the skin and eyes.[4][6][7] Inhalation may lead to respiratory irritation, and symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[4] Ingestion can cause severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[4]

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations.[4][6] Do not mix with other waste. Uncleaned containers should be handled in the same manner as the product itself.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties necessitate a meticulous and informed approach to its handling. By understanding its reactivity, employing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can safely and effectively utilize this compound in their work. This guide serves as a comprehensive resource to supplement, but not replace, the official Safety Data Sheet and institutional safety protocols.

References

-

European Chemicals Agency. (2020, November 6). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]

-

Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

-

Chemsrc. (2025, August 28). This compound | CAS#:38377-38-7. Retrieved from [Link]

Sources

- 1. This compound | 38377-38-7 | FF78852 [biosynth.com]

- 2. This compound | 38377-38-7 [chemicalbook.com]

- 3. クロロギ酸4-フルオロフェニル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. This compound | CAS#:38377-38-7 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Reactivity Profile of 4-Fluorophenyl Chloroformate

Abstract

4-Fluorophenyl chloroformate stands as a pivotal reagent in modern organic synthesis, prized for its heightened reactivity and the unique physicochemical properties conferred by the fluorine substituent. This guide provides an in-depth exploration of its reactivity profile, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its reactions with a variety of nucleophiles, present quantitative comparisons, and offer detailed experimental protocols. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Strategic Advantage of this compound

Chloroformates (ROCOCl) are a well-established class of acylating agents, indispensable for the formation of carbamates, carbonates, and other crucial functional groups.[1] Within this class, aryl chloroformates offer distinct advantages in terms of stability and reactivity. The introduction of a fluorine atom at the para-position of the phenyl ring, as in this compound, further refines these properties. The potent electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it a more reactive acylating agent compared to its non-fluorinated counterpart, phenyl chloroformate.[2] This heightened reactivity allows for milder reaction conditions and can be particularly advantageous when dealing with less nucleophilic substrates.

This guide will systematically dissect the reactivity of this compound, providing a comprehensive resource for its effective application in complex synthetic challenges.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety considerations is paramount for the successful and safe implementation of this compound in any synthetic workflow.

| Property | Value | Reference(s) |

| CAS Number | 38377-38-7 | [3] |

| Molecular Formula | C₇H₄ClFO₂ | [3] |

| Molecular Weight | 174.56 g/mol | [3] |

| Appearance | Clear, slightly yellow liquid | [4][5] |

| Density | 1.329 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4933 | [3] |

| Boiling Point | 190.2 ± 23.0 °C (Predicted) | [3] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [3] |

| Solubility | Sparingly soluble in Chloroform and DMSO | [5] |

| Stability | Moisture sensitive. Store at 2-8°C. | [4][5] |

Safety Summary:

This compound is a hazardous chemical that must be handled with appropriate precautions. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[3] It is also a combustible liquid.[3]

Handling and Storage:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Store in a tightly sealed container in a cool, dry place (2-8°C), away from moisture and incompatible materials such as strong bases and oxidizing agents.[4][5]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Core Reactivity and Mechanistic Principles

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The primary mechanism for these transformations is nucleophilic acyl substitution , which generally proceeds through a two-step addition-elimination pathway .[6]

The Addition-Elimination Mechanism

The accepted mechanism involves two key steps:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate. This step is often the rate-determining step of the reaction.[6]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-fluorophenoxide anion as the leaving group.

The 4-fluorophenoxide is a relatively good leaving group due to the electron-withdrawing effect of the fluorine atom, which helps to stabilize the negative charge on the departing oxygen atom.

Diagram: General Addition-Elimination Mechanism

Caption: The stepwise addition-elimination mechanism for the reaction of this compound with a nucleophile (Nu-H).

The Influence of the 4-Fluoro Substituent

The para-fluoro substituent plays a crucial role in modulating the reactivity of the chloroformate. Its strong electron-withdrawing inductive effect (-I) increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to a faster reaction rate compared to unsubstituted phenyl chloroformate.

However, the overall reaction rate is a balance between the enhanced electrophilicity of the carbonyl carbon and the leaving group ability of the 4-fluorophenoxide. While fluorine's inductive effect makes the phenoxide a better leaving group than phenoxide itself, this effect is less pronounced than the activation of the carbonyl group.

Solvolysis and Mechanistic Dichotomy

Kinetic studies on the solvolysis of related aryl chloroformates reveal a fascinating mechanistic duality. The reaction can proceed through either the aforementioned bimolecular addition-elimination pathway or a unimolecular Sₙ1-type ionization pathway, depending on the solvent's nucleophilicity and ionizing power.[6][7]

-

Bimolecular Addition-Elimination (A-E): Favored in nucleophilic, less-ionizing solvents. The reaction rate is sensitive to the nucleophilicity of the solvent.

-

Unimolecular Ionization (Sₙ1): Favored in highly ionizing, less-nucleophilic solvents (e.g., fluoroalcohols). This pathway involves the rate-determining formation of an acylium ion intermediate.

Reactivity with Common Nucleophiles: A Practical Guide

This compound reacts readily with a variety of nucleophiles to form stable products. The following sections provide an overview of its reactions with key nucleophilic classes and representative experimental protocols.

Reaction with Amines: Synthesis of Carbamates

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of carbamates. These reactions are typically fast and high-yielding, often proceeding to completion at room temperature. A non-nucleophilic base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct.

4.1.1. Experimental Protocol: Synthesis of a Phenyl Carbamate from a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.) and dissolve it in anhydrous DCM.

-

Add anhydrous triethylamine (1.1 eq.) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Chemoselectivity: In molecules containing both amine and alcohol functionalities, this compound will generally react preferentially with the more nucleophilic amine group.

Reaction with Alcohols and Phenols: Synthesis of Carbonates

Alcohols and phenols react with this compound to yield carbonate esters. These reactions typically require a base, such as pyridine or triethylamine, to activate the alcohol and neutralize the HCl byproduct. The reactivity of the hydroxyl group follows the expected trend: primary alcohols are more reactive than secondary alcohols, which are more reactive than tertiary alcohols. Phenols, being more acidic, are also excellent nucleophiles in this reaction.

4.2.1. Experimental Protocol: Synthesis of a Phenyl Carbonate from a Phenol

Materials:

-

This compound

-

Phenol (e.g., 4-methoxyphenol)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 eq.) and cool the mixture to 0 °C.

-

Add this compound (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography.

Reaction with Thiols: Synthesis of Thiocarbonates

Thiols, being excellent nucleophiles, react readily with this compound to form S-aryl thiocarbonates. The reaction conditions are similar to those for amines and alcohols, typically employing a non-nucleophilic base in an aprotic solvent.

Diagram: Reactivity Profile of this compound

Caption: Overview of the primary reactions of this compound with common nucleophiles.

Applications in Drug Development and Advanced Synthesis

The unique reactivity profile of this compound makes it a valuable tool in several areas of advanced organic synthesis, particularly in the pharmaceutical industry.

Protecting Group Chemistry

The 4-fluorophenoxycarbonyl group can be used as a protecting group for amines. However, its lability is similar to other aryl carbonates, and more specialized protecting groups are often preferred for complex multi-step syntheses.

Synthesis of Pharmaceutical Intermediates

This compound is employed in the synthesis of various pharmaceutical intermediates. The introduction of a carbamate or carbonate linkage can be a key step in the construction of complex molecular architectures. The presence of the fluorine atom can also impart desirable properties to the final active pharmaceutical ingredient (API), such as increased metabolic stability and enhanced binding affinity.[2]

Derivatization for Chromatographic Analysis

Chloroformates are used as derivatizing agents to improve the chromatographic properties of polar molecules, such as amino acids and phenols, for analysis by gas chromatography (GC).[8][9] The reaction with this compound converts these polar compounds into less polar, more volatile derivatives that are more amenable to GC analysis.

Troubleshooting and Side Reactions

While reactions with this compound are generally robust, several potential side reactions and experimental challenges should be considered:

-

Hydrolysis: this compound is highly sensitive to moisture and will readily hydrolyze to 4-fluorophenol and HCl. All reactions must be carried out under anhydrous conditions.

-

Over-reaction with Primary Amines: Primary amines can potentially react with two equivalents of the chloroformate, though this is generally not a major issue under standard conditions with a slight excess of the amine or controlled addition of the chloroformate.

-

Reaction with Solvents: Nucleophilic solvents, such as alcohols, will react with the chloroformate and should not be used as reaction media unless they are intended as a reactant. Aprotic solvents like DCM, THF, and acetonitrile are generally preferred.[10]

-

Base-Induced Side Reactions: The choice of base is critical. While tertiary amines like triethylamine and pyridine are common, they can sometimes lead to the formation of undesired byproducts. In such cases, a non-nucleophilic inorganic base like potassium carbonate can be a suitable alternative.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of carbamates, carbonates, and thiocarbonates. Its enhanced reactivity, a direct consequence of the electron-withdrawing fluorine substituent, allows for efficient transformations under mild conditions. A thorough understanding of its reactivity profile, mechanistic nuances, and proper handling procedures, as outlined in this guide, will empower researchers to leverage its full potential in their synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

- D'Souza, M. J., & Kevill, D. N. (2011).

- Butler, A. R., Robertson, I. H., & Bacaloglu, R. (1974). Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (13), 1733-1736.

- Kevill, D. N., & D'Souza, M. J. (2008). Extended Grunwald-Winstein Analysis-LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International journal of molecular sciences, 9(11), 2231–2242.

-

Wikipedia. (2023). Chloroformate. Retrieved from [Link]

- Yew, K. H., Koh, H. J., Lee, H. W., & Lee, I. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (12), 2263-2268.

- Choudhary, A., et al. (2017). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry - Section B, 56B(10), 1114-1120.

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

- D'Souza, M. J., & Kevill, D. N. (2008). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. Molecules, 13(10), 2596-2606.

- Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.

-

Phenomenex. (2021, March 4). Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

- Bose, D. S., Varadarajan, S., & Vanajatha, G. (2001). Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. Indian Journal of Chemistry, 40B(8), 722-723.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

- Choudhary, A., et al. (2017). Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 56B(10), 1114-1120.

-

Arkat USA, Inc. (n.d.). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.

-

Hilaris Publisher. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Retrieved from [Link]

-

ResearchGate. (n.d.). The plot of log (k/k o ) for 4-fluorophenyl chlorothionoformate (1).... Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from [Link]

- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Arkat USA, Inc. (n.d.). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: New dealkylating agents for tertiary amines. Retrieved from [Link]

- Langer, J., et al. (2020). Mechanism of Plasmon-Induced Catalysis of Thiolates and the Impact of Reaction Conditions. The Journal of Physical Chemistry C, 124(1), 473-481.

- Liu, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1038-1043.

-

The Scripps Research Institute. (n.d.). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

International Journal of Scientific & Engineering Research. (2018). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Self‐Propagated para‐Fluoro‐Thiol Reaction. Retrieved from [Link]

-

Journal of Chemical Education. (2015). Solvent-Free Synthesis and Fluorescence of a Thiol-Reactive Sensor for Undergraduate Organic Laboratories. Retrieved from [Link]

Sources

- 1. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound CAS#: 38377-38-7 [m.chemicalbook.com]

- 5. Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis [mdpi.com]

- 6. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. phenomenex.com [phenomenex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Discovery of 4-Fluorophenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluorophenyl chloroformate, a key reagent in modern organic and medicinal chemistry. We will delve into its synthesis, underlying chemical principles, and the historical context of its development. This document is designed to equip researchers and professionals in drug development with the necessary knowledge for its effective and safe utilization.

Introduction and Significance

This compound (CAS No. 38377-38-7) is a versatile chemical intermediate recognized for its role in the synthesis of complex organic molecules.[1] Its structure, featuring a reactive chloroformate group attached to a 4-fluorophenyl ring, makes it an excellent reagent for introducing the 4-fluorophenyl moiety into various molecular scaffolds.[1] The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes this compound a valuable tool in the design and synthesis of novel therapeutic agents. It is primarily used in the preparation of carbamates and esters, which are crucial intermediates in the development of pharmaceuticals.[1]

Physicochemical and Safety Data

A clear, slightly yellow liquid at room temperature, this compound possesses a distinct set of physical and chemical properties critical for its handling and application in synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38377-38-7 | [2] |

| Molecular Formula | C₇H₄ClFO₂ | [2] |

| Molecular Weight | 174.56 g/mol | [2] |

| Density | 1.329 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4933 | [2] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [2] |

| Storage Temp. | 2-8°C | [2] |

Due to its reactivity, this compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Reference |

| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. | [2] |

| Precautionary Statements | P261, P271, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [2] |

| Personal Protective Equipment | Faceshields, Gloves, Goggles, type ABEK (EN14387) respirator filter | [2] |

Synthesis of this compound

The synthesis of aryl chloroformates is typically achieved through the reaction of a phenol with phosgene or a phosgene equivalent. For safety and ease of handling, triphosgene, a solid and stable phosgene source, is often preferred in a laboratory setting. The following protocol details the synthesis of this compound from 4-fluorophenol using triphosgene.

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic attack of the phenoxide ion (generated from 4-fluorophenol and a base) on a carbonyl carbon of phosgene (generated in situ from triphosgene). The subsequent loss of a chloride ion yields the desired chloroformate. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct without competing in the reaction.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of aryl chloroformates using triphosgene.

Materials and Reagents:

-

4-Fluorophenol

-

Triphosgene (handle with extreme caution in a certified fume hood)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Anhydrous Pyridine or Triethylamine

-

Anhydrous inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and stirring bar

-

Ice bath

Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 4-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine or triethylamine (1.1 eq) dropwise to the stirred solution.

-

Triphosgene Addition: While maintaining the temperature below 5 °C, add triphosgene (0.4 eq) in small portions over a period of 30-60 minutes. Caution: Triphosgene is highly toxic and reacts with moisture to release phosgene gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring overnight.

-

Workup: Filter the reaction mixture to remove the precipitated pyridinium or triethylammonium hydrochloride. Wash the filtrate sequentially with cold, dilute hydrochloric acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons of the 4-fluorophenyl group.

-

¹³C NMR will display a signal for the carbonyl carbon of the chloroformate group in addition to the aromatic carbons.

-

¹⁹F NMR will show a single resonance corresponding to the fluorine atom.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the chloroformate group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Discovery and Historical Context

While the specific discovery of this compound is not well-documented in readily available literature, its synthesis and use are part of the broader development of aryl chloroformates and organofluorine chemistry. Aryl chloroformates have been known and utilized since the early 20th century as important reagents in organic synthesis. The development of synthetic methodologies for introducing fluorine into organic molecules gained significant momentum in the mid-20th century. It is plausible that this compound was first synthesized during this period as chemists began to explore the impact of fluorine substitution on the reactivity and properties of organic compounds. Its application in pharmaceutical research likely followed as the benefits of fluorine in drug design became more widely recognized.

Conclusion

This compound is a valuable and versatile reagent in modern chemical synthesis, particularly in the field of drug discovery and development. Its synthesis, while requiring careful handling of hazardous materials, is achievable through well-established protocols. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in the laboratory.

References

-

Pharmaffiliates. Applications of this compound in Pharmaceutical R&D. [Link]

Sources

4-Fluorophenyl chloroformate physical and chemical characteristics

An In-depth Technical Guide to 4-Fluorophenyl Chloroformate: Properties, Reactivity, and Applications in Drug Development

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of this compound, a critical reagent in modern organic synthesis and pharmaceutical research. We will move beyond a simple datasheet presentation to offer field-proven insights into its core characteristics, reactivity, and practical applications, grounded in established scientific principles.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 38377-38-7) is a highly versatile chemical intermediate valued for its ability to introduce the 4-fluorophenoxycarbonyl group into a wide range of molecules.[1] Its structure, featuring a reactive chloroformate group attached to a fluorinated aromatic ring, makes it a powerful tool for chemists.[1]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound serves as a direct and efficient gateway to achieving this molecular modification, making it indispensable in the synthesis of advanced intermediates and Active Pharmaceutical Ingredients (APIs).[1] This guide will detail its fundamental properties, reaction mechanisms, and provide actionable protocols for its effective use in a research and development setting.

Physicochemical Characteristics

The utility of any reagent begins with a thorough understanding of its physical and chemical properties. This compound is a clear, slightly yellow liquid under standard conditions.[2][3][4] Its key properties are summarized in the table below, compiled from authoritative chemical supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 38377-38-7 | [5][6][7] |

| Molecular Formula | C₇H₄ClFO₂ | [5][7][8] |

| Molecular Weight | 174.56 g/mol | [5][6][8] |

| Density | 1.329 g/mL at 25 °C | [2][5][6] |

| Boiling Point | ~190 °C | [2][5][9] |

| Flash Point | 76 °C (169 °F) - Closed Cup | [2][3][6] |

| Refractive Index (n20/D) | 1.4933 | [2][6] |

| Solubility | Sparingly soluble in Chloroform and DMSO. | [2] |

| Stability | Moisture sensitive. | [2][10] |

| Storage Temperature | 2-8°C, Keep dry. | [2][5][6] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the high reactivity of the chloroformate functional group. This group behaves as an excellent acylating agent, susceptible to nucleophilic attack. This reactivity is mechanistically similar to that of acyl chlorides.[11]

The primary reactions involve the substitution of the chloride atom by a nucleophile, such as an amine or an alcohol, to form stable carbamates and carbonates, respectively. The general reactivity profile is as follows:

-

Reaction with Amines: Forms N-substituted carbamates. This is one of the most common applications, crucial for creating linkages in complex molecules or for installing protecting groups.[11]

-

Reaction with Alcohols/Phenols: Forms carbonate esters. This reaction is fundamental for linking molecular fragments through a carbonate bridge.[11]

-

Reaction with Carboxylic Acids: Can form mixed anhydrides, which are themselves reactive intermediates.[11]

These reactions typically require the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[11]

Below is a diagram illustrating the fundamental reaction mechanism with a primary amine.

Caption: Laboratory workflow for carbamate synthesis.

Experimental Protocol: Synthesis of 4-Fluorophenyl Benzylcarbamate

This protocol provides a self-validating, step-by-step method for a representative reaction. The choice of reactants and conditions is based on established chemical principles for this reagent class.

Objective: To synthesize 4-fluorophenyl benzylcarbamate from benzylamine and this compound.

Materials:

-

Benzylamine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM. Stir until fully dissolved. Add triethylamine (1.5 eq).

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction and prevent side-product formation.

-

Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate of triethylamine hydrochloride may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

-

Monitoring: Check for the consumption of the starting amine using Thin Layer Chromatography (TLC). The appearance of a new, less polar spot indicates product formation.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x). The washes remove the TEA-HCl salt and any excess base.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to isolate the pure carbamate product.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous material and must be handled with appropriate precautions. [10][12]

-

Toxicity and Corrosivity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. [6][12]It causes severe skin burns and eye damage. [6][10][12]The GHS pictograms are Skull and Crossbones (GHS06) and Corrosion (GHS05). [6]* Handling: All manipulations must be performed in a well-ventilated chemical fume hood. [12][13]Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. [6]* Stability and Storage: The reagent is sensitive to moisture, which will cause it to hydrolyze and decompose. [2][10]It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C. [2][5][6]Store in a locked, corrosives-compatible area. [10][12][13]* In case of Exposure:

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention. [10][12]Remove contaminated clothing. [10][12] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. [10][12] * Ingestion: Do NOT induce vomiting. [10][12]Rinse mouth with water and call a poison center or doctor immediately. [10][12]

-

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design in the pharmaceutical sciences. Its well-defined reactivity, combined with the beneficial properties imparted by the fluorophenyl group, ensures its continued relevance in the synthesis of next-generation therapeutics. By understanding its physicochemical properties, mastering its reaction mechanisms, and adhering strictly to safety protocols, researchers can fully leverage its potential to accelerate drug discovery and development programs.

References

-

This compound . Stenutz. [Link]

-

This compound CAS#: 38377-38-7; ChemWhat Code: 57517 . ChemWhat. [Link]

-

This compound | CAS#:38377-38-7 . Chemsrc. [Link]

-

This compound One Chongqing Chemdad Co. Chemdad. [Link]

-

Applications of this compound in Pharmaceutical R&D . Medium. [Link]

-

Chloroformate . Wikipedia. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 38377-38-7 [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 38377-38-7 | FF78852 [biosynth.com]

- 6. 氯甲酸-4-氟苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Buy Online CAS Number 38377-38-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. This compound [stenutz.eu]

- 9. This compound | CAS#:38377-38-7 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. Chloroformate - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

4-Fluorophenyl Chloroformate: A Versatile Reagent in Modern Chemical and Pharmaceutical Research

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my focus is on bridging the gap between potent chemical reagents and their practical, high-impact applications in the laboratory. Among the vast arsenal of tools available to the modern chemist, 4-Fluorophenyl chloroformate (FPCF) stands out for its versatility and efficacy, particularly in the realms of drug discovery and analytical chemistry. This guide moves beyond a simple cataloging of reactions to provide a deeper understanding of why and how FPCF is expertly employed, empowering researchers to leverage its full potential.

Core Attributes and Safety Imperatives

This compound is a reactive chemical intermediate valued for its ability to readily undergo nucleophilic substitution reactions.[1] Its structure, featuring a reactive chloroformate group attached to a 4-fluorophenyl ring, makes it an excellent agent for introducing the 4-fluorophenoxycarbonyl moiety or for facilitating the coupling of molecules.

Physicochemical & Safety Data

Before any laboratory work, a thorough understanding of the reagent's properties and hazards is non-negotiable. FPCF is a toxic and corrosive compound that is also sensitive to moisture.[2] Adherence to strict safety protocols is mandatory.

| Property | Value | Source |

| CAS Number | 38377-38-7 | |

| Molecular Formula | C₇H₄ClFO₂ | [3] |

| Molecular Weight | 174.56 g/mol | |

| Appearance | Clear, slightly yellow liquid | [1] |

| Density | 1.329 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4933 | |

| Storage | 2-8°C, under inert gas, moisture sensitive |

Hazard Profile:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Corrosivity: Causes severe skin burns and eye damage.[2]

-

Handling: Always handle within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[2] Ensure eyewash stations and safety showers are immediately accessible.[2]

Application in Synthesis: A Superior Pathway to Carbamates and Ureas

A primary application of FPCF is in the synthesis of carbamates and, subsequently, unsymmetrical ureas. This two-step approach is a valuable and safer alternative to methods involving highly toxic and difficult-to-handle reagents like phosgene or their direct equivalents.[4]

Mechanistic Principles

The utility of FPCF hinges on a two-stage reactivity profile.

-

Carbamate Formation: FPCF reacts readily with a primary or secondary amine (Nucleophile 1). The amine's lone pair attacks the electrophilic carbonyl carbon of the chloroformate. A non-nucleophilic base (e.g., triethylamine, pyridine) is crucial here; it acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine. The result is a stable 4-fluorophenyl carbamate intermediate.

-

Urea Formation: The 4-fluorophenoxide group is an excellent leaving group. When the intermediate carbamate is treated with a second, different amine (Nucleophile 2), a second nucleophilic acyl substitution occurs. The incoming amine displaces the 4-fluorophenol, yielding the final unsymmetrical urea. This step can often be performed at a slightly elevated temperature to facilitate the departure of the leaving group.

This strategic use of a stable, activatable intermediate provides high levels of control over the synthesis of complex ureas, which are cornerstone structures in many pharmacologically active molecules.[4][5]

Logical Workflow for Unsymmetrical Urea Synthesis

Caption: Two-step synthesis of unsymmetrical ureas using FPCF.

Experimental Protocol: Synthesis of a Generic Unsymmetrical Urea

This protocol is a generalized procedure. Molar ratios, solvents, and temperatures should be optimized for specific substrates.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the primary amine (Amine 1, 1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.

-

Addition of FPCF: Cool the solution to 0 °C in an ice bath. Add this compound (1.05 eq.), dissolved in a small amount of the same anhydrous solvent, dropwise via the dropping funnel over 30 minutes. The causality here is to control the initial exothermic reaction.

-

Intermediate Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine. This forms the 4-fluorophenyl carbamate intermediate.

-

Addition of Second Amine: Add the second amine (Amine 2, 1.1 eq.) to the reaction mixture.

-

Urea Formation: Gently heat the mixture to 40-50 °C (or reflux, depending on the reactivity of Amine 2) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid) to remove excess amines and base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure unsymmetrical urea.

Exemplary Syntheses & Yields

The FPCF method is robust for creating a diverse range of urea and carbamate derivatives, including those with complex polycyclic fragments.[5]

| Starting Amine | Product | Yield (%) | Reference |

| 4-Fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(4-fluorophenyl)urea | 92% | [5] |

| 2,4-Difluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(2,4-difluorophenyl)urea | 74% | [5] |

| 1-Methyl-1,4-diazepane | Bis(4-fluorophenyl)methyl 4-methyl-1,4-diazepane-1-carboxylate | 38% | [6] |

| 1-Methylpiperidin-4-amine | Bis(4-fluorophenyl)methyl (1-methylpiperidin-4-yl)carbamate | 22% | [6] |

Application in Bioanalysis: Derivatization for Chromatography

In analytical chemistry, the challenge often lies in detecting and quantifying polar, non-volatile molecules like amino acids and biogenic amines.[7] Derivatization is a key strategy to overcome this by chemically modifying the analyte to improve its chromatographic behavior and enhance its detectability. Chloroformate reagents are exceptionally well-suited for this purpose.[8]

Principles of Derivatization with FPCF

The same reaction that forms carbamates for synthesis is used here for analysis. The primary or secondary amine of an analyte (e.g., an amino acid) is converted into a 4-fluorophenyl carbamate derivative.

-

Why Derivatize?

-

Increased Hydrophobicity: The addition of the fluorophenyl group significantly reduces the polarity of the analyte, leading to better retention and peak shape in reversed-phase HPLC.[9]

-

Enhanced Detectability: The aromatic ring introduces a strong chromophore, making the derivative easily detectable by UV-Vis spectrophotometry at wavelengths where the native analyte does not absorb.

-

Improved Volatility: For Gas Chromatography (GC), the derivatization process makes the polar amine more volatile and thermally stable, preventing degradation in the hot injector port.[7]

-

While other chloroformates like 9-fluorenylmethyl chloroformate (FMOC-Cl) are more common for fluorescence detection[10][11], FPCF provides a reliable and cost-effective alternative for UV-based detection workflows.

Workflow for Amine Derivatization and HPLC Analysis

Caption: General workflow for amine derivatization prior to HPLC.